molecular formula C14H11FO2 B1268639 3-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 590353-54-1

3-[(3-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1268639
CAS No.: 590353-54-1
M. Wt: 230.23 g/mol
InChI Key: YEMLHGPVSJDWGD-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol It is characterized by the presence of a fluorobenzyl group attached to a benzaldehyde moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzyl alcohol and 3-hydroxybenzaldehyde.

    Etherification Reaction: The 3-fluorobenzyl alcohol is reacted with 3-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the ether linkage.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-[(3-Fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-[(3-Fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Fluorobenzyl)oxy]benzaldehyde: Similar structure but with the fluorine atom in the para position.

    3-[(3-Chlorobenzyl)oxy]benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-[(3-Methylbenzyl)oxy]benzaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-[(3-Fluorobenzyl)oxy]benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMLHGPVSJDWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358387
Record name 3-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590353-54-1
Record name 3-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluorobenzyl chloride (0.71 g; 4.91 mmol), 3-hydroxybenzaldehyde (0.6 g; 4.91 mmol) and Cs2CO3 (1.6 g; 4.91 mmol) in anhydrous DMF (5 ml) was stirred for 4 h at ˜60° C. under N2, cooled to room temperature and poured onto H2O (15 ml). The precipitate formed was filtered off, washed with H2O and dried in vacuo to give the title compound (0.9 g; 80%), as creamy solid. 1H-NMR (CDCl3) 5.11 (s, 2H); 7.13-7.25 (m, 3H+CDCl3); 7.3-7.36 (m, 1H); 7.44-7.48 (m, 3H); 9.96 (5, 1H).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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